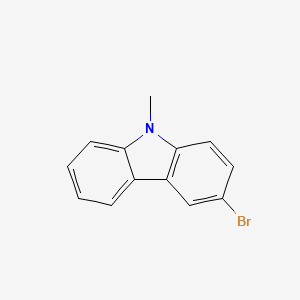

3-bromo-9-methyl-9H-carbazole

描述

Significance of Carbazole (B46965) Scaffolds in Contemporary Organic Chemistry

The carbazole scaffold, a tricyclic aromatic compound with two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring, is a privileged structure in organic chemistry. rsc.orgresearchgate.net This structural motif is not only prevalent in a wide array of naturally occurring alkaloids but also serves as a versatile building block in synthetic chemistry. rsc.orgresearchgate.net The unique electronic properties, including good hole-transporting ability and high thermal and photochemical stability, make carbazole derivatives highly sought after. nih.gov Their rigid and planar structure, combined with the ease of functionalization at various positions, allows for the fine-tuning of their photophysical and electronic characteristics. nih.gov This adaptability has led to their widespread use in the development of novel materials and biologically active molecules. rsc.org

Role of Halogenated Carbazole Derivatives in Functional Material Science and Medicinal Chemistry

The introduction of halogen atoms, such as bromine, onto the carbazole framework significantly modifies its chemical and physical properties, opening up new avenues for its application. In material science, halogenation can influence the molecular packing in the solid state and alter the electronic properties of the molecule. rsc.org This "heavy atom effect" can enhance spin-orbit coupling, a crucial factor in the development of phosphorescent materials for organic light-emitting diodes (OLEDs). researchgate.net Specifically, brominated carbazoles are used as building blocks for host materials and emitters in highly efficient OLEDs. ossila.com The position of the halogen substituent is critical; for instance, blocking the 3-position can reduce the likelihood of oxidation, leading to more stable materials for electronic applications. hcchems.comchemicalbook.com

Research Trajectory and Importance of 3-Bromo-9-methyl-9H-carbazole as a Key Intermediate and Research Subject

This compound, with its specific substitution pattern, has emerged as a particularly valuable compound in both material science and medicinal chemistry research. The methyl group at the 9-position enhances solubility in organic solvents, facilitating its use in various chemical reactions and device fabrication processes. The bromine atom at the 3-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of more complex carbazole-based structures.

This compound is a key intermediate in the synthesis of advanced materials for organic electronics. For instance, it is used to create host materials for phosphorescent OLEDs and as a component in materials for organic photovoltaics (OPVs). smolecule.com Its derivatives have been investigated for their potential in creating efficient and stable blue-emitting OLEDs. ossila.com

In the realm of medicinal chemistry, the this compound scaffold is being explored for the development of new therapeutic agents. Carbazoles are known to possess anticancer and antimicrobial properties, and this particular derivative provides a starting point for creating novel drug candidates with potentially enhanced efficacy and selectivity. smolecule.com

| Property | Value |

| Molecular Formula | C13H10BrN |

| Molecular Weight | 260.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 91828-08-9 |

| Physical Form | Solid |

Table 1: Chemical and Physical Properties of this compound. smolecule.comsigmaaldrich.com

The synthesis of this compound is typically achieved through the bromination of 9-methylcarbazole. A common method involves the use of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) or dimethylformamide. smolecule.com The reaction is often carried out at room temperature or with gentle heating to ensure the selective monobromination at the 3-position. Purification of the final product is usually performed by column chromatography or recrystallization.

| Starting Material | Reagent | Solvent | Reaction Condition |

| 9-Methylcarbazole | N-bromosuccinimide (NBS) | Dichloromethane | Room temperature, overnight |

Table 2: Typical Synthesis of this compound.

The continued exploration of this compound and its derivatives promises to yield further advancements in both materials science and medicinal chemistry, solidifying the importance of the carbazole scaffold in modern chemical research.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-9-methylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQENVGAILUHBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369558 | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91828-08-9 | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-9-methyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Transformational Chemistry of 3 Bromo 9 Methyl 9h Carbazole

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the carbazole (B46965) skeleton at the C-3 position can be displaced by strong nucleophiles, a reaction typical for aryl halides, albeit one that often requires forcing conditions or activation.

Displacement Reactions with Various Nucleophiles (e.g., Phenylhydrazine)

A notable example of nucleophilic aromatic substitution is the reaction of 3-bromo-9-methyl-9H-carbazole with phenylhydrazine (B124118). In a specific synthetic procedure, this compound is refluxed in phenylhydrazine, with the reaction being promoted by the addition of sodium metal. thieme-connect.de This process leads to the displacement of the bromine atom and the formation of a new carbon-nitrogen bond.

The reaction proceeds to yield 9-methyl-3-(1-phenylhydrazino)-9H-carbazole. thieme-connect.de The identity of the product, where the phenylhydrazine is attached via the nitrogen atom bearing the phenyl group, was confirmed through subsequent derivatization and characterization. thieme-connect.de Despite the illustrative nature of this transformation, the reported yield is modest, highlighting the challenges associated with direct nucleophilic displacement on this substrate. thieme-connect.de

| Reactant | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phenylhydrazine | Sodium, reflux | 9-methyl-3-(1-phenylhydrazino)-9H-carbazole | 25% | thieme-connect.de |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. molaid.com

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is effectively applied to this compound. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

In a documented synthesis, this compound was coupled with ethynylbenzene using a palladium catalyst. researchgate.net This reaction successfully introduced an alkynyl group at the C-3 position of the carbazole core, yielding 9-methyl-3-(phenylethynyl)-9H-carbazole. This transformation is a key step in the synthesis of more complex structures, such as o-carboranyl compounds based on the 9-methyl-9H-carbazole framework. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Ethynylbenzene | Palladium-based catalyst | 9-methyl-3-(phenylethynyl)-9H-carbazole | researchgate.net |

Suzuki Coupling for Aryl Derivatization

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl linkages by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester. xisdxjxsu.asiaderpharmachemica.com This reaction is catalyzed by a palladium complex and requires a base. xisdxjxsu.asia While specific literature detailing the Suzuki coupling of this compound is not prevalent, the reaction is broadly applicable to brominated carbazole derivatives. rsc.org For instance, the closely related 9-((1,1'-biphenyl)-4-yl)-3-bromo-9H-carbazole has been successfully coupled with 4-methylphenylboronic acid using a Pd-Cu@rGO catalyst. rsc.org

Given the robustness of the Suzuki coupling, it is a standard method for the aryl derivatization of substrates like this compound. The reaction would involve treating the bromo-carbazole with a suitable arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent mixture like toluene/water or 1,4-dioxane. This would result in the formation of a 3-aryl-9-methyl-9H-carbazole derivative.

Electrophilic Aromatic Substitution on the Carbazole Core

The carbazole ring system is electron-rich and readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and acylation. thieme-connect.dethieme-connect.de In the parent 9H-carbazole, these substitutions preferentially occur at the 3- and 6-positions due to the directing effect of the nitrogen atom. thieme-connect.dethieme-connect.de

For this compound, the 3-position is already blocked. The directing effects of the existing substituents—the ortho, para-directing bromo group and the activating N-methyl group—will influence the position of any further electrophilic attack. The N-methyl group strongly activates the entire ring system. Electrophilic substitution is therefore expected to occur at the positions most activated by the nitrogen atom and not overly hindered, primarily the C-6 position, and to a lesser extent, the C-8 and C-1 positions.

The synthesis of this compound itself is an example of electrophilic aromatic substitution. It is commonly prepared by the bromination of 9-methyl-9H-carbazole using an electrophilic bromine source like N-bromosuccinimide (NBS). researchgate.net This reaction demonstrates the high reactivity of the C-3 position in the N-alkylated carbazole precursor. A typical procedure involves treating 9-methyl-9H-carbazole with NBS in a solvent like dichloromethane (B109758).

N-Functionalization Strategies of the Carbazole Nitrogen

The nitrogen atom in the carbazole ring system is a key site for functionalization. While this compound already possesses a methyl group on the nitrogen, the strategies to introduce this group and others are central to the chemistry of this compound family. The acidity of the N-H proton in the parent 9H-carbazole (pKa ≈ 19.9) allows for its deprotonation by a suitable base, generating a nucleophilic carbazolide anion. thieme-connect.de

This anion can then react with various electrophiles in N-alkylation or N-arylation reactions. The synthesis of this compound often starts from 3-bromo-9H-carbazole, which can be N-methylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., NaH, K₂CO₃). Similarly, other N-alkyl or N-aryl groups can be introduced. For example, N-alkylation of 3,6-dibromo-9H-carbazole with 1-chloro-4-(chloromethyl)benzene is a known route to introduce larger substituents onto the nitrogen atom. This highlights the versatility of the carbazole nitrogen for introducing a wide range of functional groups, which in turn modulates the electronic properties and solubility of the resulting molecule.

Radical Reactions and Their Mechanistic Implications

The chemistry of this compound extends into the realm of radical reactions, where the carbon-bromine bond and the carbazole nucleus can participate in transformations initiated by thermal or photochemical means. These reactions are significant for creating novel molecular architectures and understanding the fundamental reactivity of this heterocyclic system. Mechanistic studies, often involving advanced techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, are crucial for elucidating the transient radical intermediates that govern these processes. ub.edu

A prominent example of a radical reaction involving this compound is its use in the synthesis of complex molecular structures like graphene nanoribbons. In such syntheses, the controlled generation of radicals from the bromo-carbazole unit is a key step. The process typically involves the homolytic cleavage of the C-Br bond, which can be induced thermally.

One documented study outlines a process where a precursor molecule, which includes the this compound moiety, is subjected to thermal annealing on a gold surface (Au(111)). escholarship.org This high-temperature environment provides the energy necessary to break the relatively weak carbon-bromine bond, leading to the formation of a carbon-centered diradical. escholarship.org The resulting reactive species can then undergo step-growth polymerization through recombination, forming linear polymer chains. escholarship.org

Further thermal treatment can induce secondary transformations. For instance, the 9-methyl-9H-carbazole fragment itself can undergo rearrangement. This complex process involves the homolytic cleavage of the N-CH₃ bond, creating a nitrogen-centered radical on the carbazole and a methyl radical. escholarship.org These transformations can lead to the incorporation of different fused ring systems, such as phenanthridine (B189435) or carbazole units, into the final graphene nanoribbon structure. escholarship.org The proposed mechanism for such a thermally induced rearrangement highlights the rich radical chemistry of the carbazole core.

| Reaction Type | Conditions | Reactant Moiety | Key Radical Intermediate | Subsequent Reaction | Ref. |

|---|---|---|---|---|---|

| Homolytic C-Br Cleavage | Annealing on Au(111) at 200 °C | This compound derivative | Carbon-centered diradical | Step-growth polymerization | escholarship.org |

| N-CH₃ Bond Cleavage | Thermal rearrangement at T ~ 250 °C on Au(111) | 9-Methyl-9H-carbazole | Nitrogen-centered carbazole radical and methyl radical | Ring-expansion/rearrangement to phenanthridine or carbazole units | escholarship.org |

Beyond thermally induced reactions, photoredox catalysis offers a powerful and milder alternative for generating radical species from aryl halides. nih.govbeilstein-journals.org General mechanisms in photoredox catalysis often involve a photosensitizer, which, upon irradiation with visible light, can engage in a single-electron transfer (SET) with the aryl halide. nih.gov In the context of this compound, a plausible photocatalytic cycle would involve the reduction of the C-Br bond. An excited-state photocatalyst could transfer an electron to the bromo-carbazole, forming a radical anion. This intermediate would then rapidly fragment, cleaving the C-Br bond to release a bromide anion and generate the desired 3-(9-methyl-9H-carbazolyl) radical. This aryl radical is a versatile intermediate that can participate in a variety of subsequent bond-forming reactions, such as C-C or C-heteroatom couplings. beilstein-journals.org

The mechanistic implications of these radical reactions are significant. The ability to generate a specific aryl radical from this compound under controlled conditions opens up synthetic pathways that are complementary to traditional transition-metal-catalyzed cross-coupling reactions. The regioselectivity is predetermined by the position of the bromine atom, and the mild conditions often associated with photoredox catalysis can offer improved functional group tolerance. The detection and characterization of the transient radical intermediates, for instance through EPR spectroscopy, are essential for confirming these proposed mechanisms and for optimizing reaction conditions to achieve desired synthetic outcomes. ub.eduresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 9 Methyl 9h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it provides detailed information about the carbon-hydrogen framework of 3-bromo-9-methyl-9H-carbazole.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H NMR spectroscopy allows for the precise assignment of the aromatic and methyl protons in the this compound molecule. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each proton. For instance, one set of reported chemical shifts includes signals at δ 8.19 (d, J=2.0 Hz, 1H), 8.03 (d, J=8.0 Hz, 1H), 7.54 (dd, J=8.8 Hz, J=2.0 Hz, 1H), 7.50 (td, J=8.0 Hz, J=1.2 Hz, 1H), 7.39 (d, J=8.0 Hz, 1H), 7.27-7.22 (m, 2H), and 3.82 (s, 3H). The singlet at 3.82 ppm is characteristic of the N-methyl group protons. The downfield signals are indicative of the protons on the carbazole (B46965) ring system, with their multiplicity and coupling constants providing information about their relative positions.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectra of carbazole derivatives have been widely studied. thieme-connect.deipb.ptlmaleidykla.lt For the parent compound, 3-bromo-9H-carbazole, characteristic carbon signals appear at δ 139.9, 138.1, 128.6, 126.7, 125.2, 123.4, 122.5, 120.6, 120.0, 112.3, 112.1, and 110.9 in CDCl₃. lmaleidykla.lt The presence of the methyl group at the 9-position in this compound will influence these chemical shifts, particularly for the carbons adjacent to the nitrogen atom.

Interactive Table: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.19 | d | 2.0 | Aromatic CH |

| 8.03 | d | 8.0 | Aromatic CH |

| 7.54 | dd | 8.8, 2.0 | Aromatic CH |

| 7.50 | td | 8.0, 1.2 | Aromatic CH |

| 7.39 | d | 8.0 | Aromatic CH |

| 7.27-7.22 | m | Aromatic CH | |

| 3.82 | s | N-CH₃ |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed. exlibrisgroup.com Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

A COSY experiment on a carbazole derivative would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the individual aromatic rings. researchgate.net For instance, the doublet at δ 8.03 Hz would show a correlation to the triplet of doublets at δ 7.50 Hz, confirming their adjacent positions on one of the benzene (B151609) rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₀BrN. smolecule.com Its calculated molecular weight is approximately 260.13 g/mol .

High-resolution mass spectrometry (HR-MS) can confirm the elemental composition of the molecule with high accuracy. The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation patterns in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for carbazole derivatives involve the loss of the substituents and cleavage of the carbazole ring system. thieme-connect.de

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The IR and Raman spectra of carbazole and its derivatives have been subjects of study. nih.govresearchgate.net

The IR spectrum of this compound will show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the carbazole ring system is also expected in this region. The C-Br stretching vibration will appear at lower wavenumbers, typically in the range of 600-500 cm⁻¹. The presence of the methyl group will be indicated by C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The NIST WebBook provides gas-phase IR spectrum data for the related compound 9-methyl-9H-carbazole. nist.gov

Raman spectroscopy provides complementary information. For 3-bromo-9H-carbazole, FT-Raman spectra have been recorded. nih.gov The symmetric vibrations of the carbazole ring are often strong in the Raman spectrum.

Electronic Spectroscopy (UV-Vis Absorption and Photoluminescence)

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides insights into the electronic transitions within the molecule.

Analysis of Absorption and Emission Maxima

The UV-Vis absorption spectrum of carbazole derivatives is characterized by strong absorption bands in the ultraviolet region. thieme-connect.de For 9-methyl-9H-carbazole, absorption maxima (λ_abs) have been observed at approximately 293 nm, corresponding to a π-π* transition within the carbazole moiety. rsc.orgnih.gov Another study reports low-energy absorption bands in the region of λ_abs = 330–350 nm for carbazole derivatives, which are also assigned to a spin-allowed π–π* transition on the carbazole moiety. nih.gov The introduction of a bromine atom at the 3-position is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to its electronic effects on the aromatic system.

Photoluminescence (PL) spectroscopy reveals the emissive properties of the compound. Carbazole derivatives are known for their fluorescence. The emission spectrum of 9-methyl-9H-carbazole shows a phosphorescent trace in the region from 420 to 480 nm in THF at 77 K. rsc.orgnih.gov A study on a carbazole-based o-carboranyl compound, which used this compound as a precursor, reported that the carbazole unit itself exhibited an absorption centered at λ_abs = 293 nm. rsc.org Another study on 9-phenyl-9H-carbazole-based luminophores reported intense yellowish emission (λ_em = ~540 nm) in rigid states. mdpi.com The specific emission maximum for this compound will depend on the solvent and temperature.

Investigation of Solvatochromic Effects

The influence of solvent polarity on the photophysical properties of carbazole derivatives, a phenomenon known as solvatochromism, provides valuable insights into the electronic structure of their excited states. While detailed solvatochromic studies specifically on this compound are not extensively documented in dedicated literature, research on its derivatives offers significant understanding.

A notable example is the investigation of a nido-o-carboranyl derivative of this compound. This compound demonstrates a discernible positive solvatochromic effect, where the emission maximum undergoes a slight red-shift as the polarity of the solvent increases. Specifically, the emission maximum shifts from 377 nm in cyclohexane (B81311) to 385 nm in dichloromethane (B109758) (DCM). nih.gov This shift is indicative of an intramolecular charge transfer (ICT) character in the emitting state, where the dipole moment of the excited state is larger than that of the ground state. The stabilization of the more polar excited state in more polar solvents leads to a reduction in the energy gap for emission, resulting in the observed red-shift. nih.gov

The photophysical properties of this derivative are also dependent on the physical state. In a tetrahydrofuran (B95107) (THF) solution at room temperature (298 K), the compound exhibits intense emission in the near-UV region, around 380 nm. nih.gov When measured in a solid-state film (5 wt% doped in PMMA), the emission characteristics are retained. nih.gov Furthermore, at cryogenic temperatures (77 K) in THF, the photoluminescence spectrum reveals a carbazole-centered phosphorescence at an emission maximum of 443 nm, alongside a slightly enhanced ICT emission compared to that at room temperature. nih.gov

The study of different carbazole derivatives further supports the prevalence of solvatochromic and ICT behaviors. For instance, a series of carbazole-triazine based bipolar emitting materials showed a large solvatochromic effect with increasing solvent polarity, attributed to the ICT between the donor carbazole units and the acceptor triazine moiety. Although not the specific compound of focus, this highlights the general tendency of carbazole-based systems to exhibit solvent-dependent emission properties.

The following table summarizes the reported solvatochromic data for the nido-o-carboranyl derivative of this compound:

| Solvent | Emission Maximum (λem) |

| Cyclohexane | 377 nm |

| Dichloromethane (DCM) | 385 nm |

| Data sourced from a study on a nido-o-carboranyl derivative of this compound. nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture Determination

The crystal structure of 3-bromo-9-ethyl-9H-carbazole has been determined, revealing an orthorhombic crystal system with the space group Pbca. nih.govnih.govresearchgate.net The tricyclic carbazole ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.026 Å. nih.govresearchgate.netresearchgate.net This planarity is a characteristic feature of the carbazole moiety and is crucial for its electronic properties.

In the crystal packing, the carbon atoms of the ethyl group deviate from the mean plane of the carbazole ring system. The methylene (B1212753) carbon (CH2) deviates by 0.148 (9) Å, and the terminal methyl carbon (CH3) shows a more significant deviation of 1.59 (1) Å. nih.govresearchgate.net A key feature observed in the crystal structure is the presence of C—H⋯π contacts, with distances ranging from 2.698 to 2.898 Å, which are shorter than the sum of the van der Waals radii, indicating weak hydrogen bonding interactions that contribute to the stability of the crystal lattice. nih.govresearchgate.netresearchgate.net

The crystallographic data for 3-bromo-9-ethyl-9H-carbazole is summarized in the table below:

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂BrN |

| Molecular Weight | 274.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 15.263 (16) Å |

| b | 7.745 (8) Å |

| c | 20.41 (2) Å |

| V | 2413 (5) ų |

| Z | 8 |

| Temperature | 293 K |

| Radiation | Mo Kα |

| Data for 3-bromo-9-ethyl-9H-carbazole. nih.govresearchgate.net |

Computational and Theoretical Investigations of 3 Bromo 9 Methyl 9h Carbazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and structural properties of molecules like 3-bromo-9-methyl-9H-carbazole. Methods such as Density Functional Theory (DFT) and semi-empirical calculations provide a detailed understanding of its behavior at a molecular level. researchgate.netrsc.org

In this compound, the carbazole (B46965) ring system acts as an electron-rich π-conjugated core. nih.gov Theoretical calculations on related carbazole systems show that the HOMO is typically delocalized across the carbazole moiety, reflecting its electron-donating character. acs.orgrsc.org The LUMO is also generally distributed over the π-system. The introduction of a bromine atom at the 3-position and a methyl group at the 9-position subtly modifies these energy levels. The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, can influence the orbital energies and distribution. ontosight.ai The N-methyl group primarily serves to prevent side reactions and improve solubility in synthetic applications, but it also has a minor electronic influence. acs.org

Computational studies on derivatives often use this compound as a starting fragment. For instance, in oligosilanyl-bridged biscarbazoles synthesized from this precursor, DFT calculations showed that σ–π conjugation could elevate the HOMO energy level while leaving the LUMO largely unaffected. acs.org In another study involving o-carboranyl compounds derived from this compound, DFT calculations were crucial in analyzing the HOMO and LUMO distributions to understand the nature of electronic transitions. rsc.org These studies underscore the carbazole unit's role as the primary locus of the HOMO. rsc.org

Semi-empirical PM3 calculations have also been employed to predict the electronic properties and reactivity of brominated N-substituted carbazoles, providing a qualitative verification of experimental outcomes. researchgate.net

Table 1: Representative Calculated Frontier Orbital Energies of a Related Carbazole System

| Compound System | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoline-Carbazole Derivative (Q3) | B3LYP/6-311G(d,p) | -5.593 | -1.281 | 4.312 |

| Quinoline-Carbazole Derivative (Q4) | B3LYP/6-311G(d,p) | -5.546 | -1.258 | 4.288 |

| Quinoline-Carbazole Derivative (Q5) | B3LYP/6-311G(d,p) | -5.540 | -1.261 | 4.279 |

The three-dimensional structure of this compound is crucial for understanding its packing in the solid state and its interactions in solution. Computational geometry optimization, typically performed using DFT, seeks to find the lowest energy conformation of the molecule.

The carbazole core is known to be an essentially planar tricyclic ring system. researchgate.netiucr.org X-ray crystallography of the closely related compound 3-bromo-9-ethyl-9H-carbazole confirms this, with a root-mean-square deviation for the ring atoms of only 0.026 Å. researchgate.net Computational optimizations of carbazole derivatives consistently show this planarity. The methyl group attached to the nitrogen atom at position 9 lies out of this plane. In more complex derivatives where the carbazole unit is linked to other bulky groups, significant dihedral angles can be observed between the carbazole plane and the substituent, which has a strong effect on the extent of π-conjugation and, consequently, the material's electronic properties.

Theoretical calculations can predict the most likely sites for chemical reactions. In this compound, the bromine atom at the 3-position is a key site for synthetic modification. This position is susceptible to various cross-coupling reactions, making the compound a valuable intermediate. ontosight.ai

Computational models can map out the electron density and electrostatic potential, highlighting the electrophilic or nucleophilic nature of different parts of the molecule. The C-Br bond represents a prime location for reactions such as Suzuki or Sonogashira couplings, which are frequently used to extend the π-conjugation by forming new carbon-carbon bonds. rsc.orgnih.gov For example, it is used as a precursor in the palladium-catalyzed Sonogashira coupling with ethynylbenzene. rsc.orgnih.gov It is also used in lithium-halogen exchange reactions to create a nucleophilic lithium-carbazole species, which can then react with electrophiles. acs.org Semi-empirical calculations have been successfully used to predict the reactivity of various substituted carbazoles, corroborating the experimental findings that bromination and subsequent reactions are highly regioselective. researchgate.net

Molecular Geometry Optimization and Conformational Studies

Simulations of Photophysical Properties

Simulations of excited-state properties are vital for understanding and predicting the performance of materials in applications like Organic Light-Emitting Diodes (OLEDs) and sensors. Time-Dependent Density Functional Theory (TD-DFT) is a common method for investigating photophysical phenomena. rsc.orgrsc.org

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of organic molecules is often associated with a significant change in dipole moment upon excitation, a characteristic feature of donor-π-acceptor (D-π-A) structures. nih.gov The carbazole unit is an excellent electron donor for the construction of such NLO-active molecules. nih.govrsc.org

While this compound itself is not a typical NLO material, it serves as a critical building block for them. Theoretical studies on larger, engineered molecules incorporating the carbazole moiety demonstrate how its strong electron-donating nature contributes to large hyperpolarizability (β) values, a key measure of second-order NLO activity. nih.govrsc.org DFT calculations are used to compute these properties, providing a direct link between molecular structure and NLO response. By computationally screening different acceptor units attached to the carbazole core (often via the reactive bromine site), researchers can rationally design compounds with optimized NLO performance. nih.govnih.gov

Table 2: Calculated First Hyperpolarizability (βtot) of a Designed NLO System

| Compound System | First Hyperpolarizability βtot (a.u.) |

|---|---|

| Q1D2 (Quinoline-Carbazole based D-π-A system) | 23885.90 |

Intramolecular charge transfer (ICT) is a fundamental process in many functional organic materials, where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. rsc.orgacs.org The 9-methyl-9H-carbazole unit is widely used as the electron donor in such systems. nih.gov

Computational studies, particularly using TD-DFT, are indispensable for analyzing ICT states. rsc.orgnih.gov These calculations can determine the character of an electronic transition by examining which molecular orbitals are involved. For molecules derived from this compound, TD-DFT calculations confirm that the low-energy absorption bands often correspond to a HOMO-to-LUMO transition with significant charge-transfer character from the carbazole donor to an attached acceptor moiety. rsc.orgnih.gov

For example, in a study of o-carboranyl compounds linked to a 9-methyl-9H-carbazole unit, TD-DFT calculations were used to gain insight into the origin of electronic transitions and to verify that observed emission properties were correlated to an ICT transition. rsc.orgnih.gov These simulations allow researchers to understand how modifying the acceptor unit or the linking bridge can modulate the ICT characteristics, thereby tuning the emission color and efficiency of the resulting material. nih.govacs.org

Non-Linear Optical (NLO) Properties

Analysis of Intermolecular Interactions and Aggregation Phenomena

Computational chemistry provides significant insights into the non-covalent forces that govern the supramolecular assembly and aggregation behavior of carbazole derivatives. For systems like this compound, these interactions are crucial in determining solid-state packing, thin-film morphology, and optoelectronic properties. The primary intermolecular forces at play include π–π stacking, C–H⋯π interactions, and halogen bonding.

Density Functional Theory (DFT) is a principal method for these investigations. Specifically, functionals incorporating dispersion corrections, such as ωB97X-D, are employed to accurately model the weak van der Waals forces inherent in these interactions. rsc.org Non-covalent interaction (NCI) analysis is another powerful computational tool that helps visualize areas of attractive and repulsive forces between molecules. rsc.org

Studies on related N-substituted carbazoles reveal that dimerization is a spontaneous process. rsc.org The introduction of a bromine atom at the 3-position is expected to influence these interactions significantly. The electronegative bromine atom can participate in halogen bonding (C–Br⋯X, where X is a nucleophilic region) and also modifies the electronic distribution of the carbazole's π-system, thereby affecting π–π stacking and C–H⋯π interactions.

Experimental validation from X-ray crystallography of the closely related compound, 3-bromo-9-ethyl-9H-carbazole, confirms the presence of significant intermolecular contacts in the solid state. nih.gov In its crystal structure, short H⋯π contacts are observed, indicating the importance of these forces in directing the molecular packing. nih.gov

Aggregation phenomena, such as aggregation-induced emission (AIE), are of particular interest in carbazole chemistry. researchgate.net Computational models suggest that in the aggregated state, restricted intramolecular rotation and altered molecular conformation lead to unique photophysical properties. researchgate.net For this compound, theoretical models can predict how intermolecular interactions in an aggregate would restrict the rotation of the methyl group and influence the vibrational modes of the carbazole core, impacting its emission characteristics.

| Interaction Type | Typical Computational Method | Key Findings for Carbazole Systems |

| π–π Stacking | DFT with dispersion correction (e.g., ωB97X-D/6-311++G(d,p)) | Analysis of monomer angles and stacking distances in dimers. rsc.org |

| C–H⋯π Contacts | X-ray Crystallography, DFT | Observed as short contact distances in crystal structures (e.g., 2.698–2.898 Å). nih.gov |

| Halogen Bonding | Molecular Electrostatic Potential (MEP) maps, NCI analysis | The bromine atom introduces a region of positive electrostatic potential (σ-hole) capable of forming directional bonds. |

| Aggregation | DFT, Time-Dependent DFT (TD-DFT) | Restricted intramolecular rotation in aggregates leads to phenomena like Aggregation-Induced Emission (AIE). researchgate.net |

Computational Studies on Reaction Mechanisms and Catalysis

Computational studies, particularly using DFT, are indispensable for elucidating the complex mechanisms of transition-metal-catalyzed reactions involving carbazole substrates like this compound. These investigations provide detailed energy profiles of reaction pathways, helping to identify transition states and key intermediates, and to understand the role of catalysts and additives. chim.itacs.org

A significant area of focus is the C–H activation and functionalization of the carbazole core, which is a powerful strategy for synthesizing advanced materials and pharmaceuticals. chim.it For a substrate like this compound, computational models can predict the relative reactivity of different C–H bonds. For instance, in reactions catalyzed by rhodium or palladium, theoretical calculations can map out the catalytic cycle. chim.it A plausible pathway often involves the initial formation of a catalyst-substrate complex, followed by C–H bond cleavage to generate a metallacyclic intermediate. Subsequent steps like reductive elimination yield the final product and regenerate the active catalyst. chim.it

The role of oxidants, such as copper(II) acetate (B1210297) [Cu(OAc)₂], commonly used in these reactions, has also been scrutinized computationally. acs.org DFT calculations support a concerted metalation-deprotonation (CMD) mechanism, where the acetate ligand assists in the deprotonation of the C–H bond, lowering the activation energy of this critical step. acs.org

Furthermore, computational chemistry is vital for understanding cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, where the bromine atom of this compound would be the reactive site. Theoretical models can detail the oxidative addition, transmetalation, and reductive elimination steps. For example, in a palladium-catalyzed Ullmann cross-coupling, calculations can clarify the energetics of the Pd(0)/Pd(II) cycle and the influence of ligands on reaction efficiency. researchgate.net These studies allow for the rational design of more efficient catalytic systems by predicting the effects of different metals, ligands, and reaction conditions.

| Reaction Type | Catalyst/Reagent System | Mechanistic Insight from Computational Studies |

| C–H Alkenylation | Rh(I) catalyst | Trivalent phosphine (B1218219) acts as a directing group; C–H functionalization occurs at the C1 position. chim.it |

| Oxidative Cross-Coupling | [RhCp*Cl₂]₂ / Cu(OAc)₂ | A plausible rhodacyclic intermediate is formed, followed by reductive elimination. The Cu(II) oxidant regenerates the Rh(III) catalyst. chim.itacs.org |

| Ullmann Cross-Coupling | Palladium catalyst | Elucidation of the Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide. researchgate.net |

| Radical Coupling | CuBr / K₂S₂O₈ | Mechanistic studies suggest the reaction proceeds via a Cu-catalyzed radical process. chim.it |

Applications of 3 Bromo 9 Methyl 9h Carbazole and Its Advanced Derivatives in Diverse Scientific Fields

Optoelectronic Material Science

The inherent electronic properties of the carbazole (B46965) core, such as its excellent hole-transporting capability, make 3-bromo-9-methyl-9H-carbazole and its derivatives highly sought-after materials in optoelectronics. smolecule.com The bromine atom serves as a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the construction of complex molecular architectures with fine-tuned energy levels and charge-transport characteristics. This versatility has led to their use in a range of optoelectronic devices, from light-emitting diodes to solar cells and sensors.

Development of Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, this compound is a key building block for creating both host and dopant materials. smolecule.com Its derivatives are instrumental in the development of highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. smolecule.com The carbazole unit's high triplet energy makes its derivatives suitable as host materials for blue phosphorescent emitters, which are crucial for full-color displays and white lighting. hcchems.com

For instance, a bipolar host material derived from 3-bromo-9H-carbazole, featuring a bicarbazole core, has been shown to have a high triplet energy of 2.76 eV. ossila.com When used as a host for a blue phosphorescent dopant, the resulting OLED achieved a maximum external quantum efficiency (EQE) of 13.4%, a current efficiency of 31.5 cd/A, and a power efficiency of 31.0 lm/W. ossila.com In another example, a dopant material synthesized from a derivative of 3-bromo-9H-carbazole, when used with a suitable host, resulted in an OLED with an impressive EQE of 31.8%, a current efficiency of 39.4 cd/A, and a power efficiency of 61.5 lm/W. ossila.com

Derivatives of 3-bromo-9-(p-tolyl)-9H-carbazole have also been investigated as host materials in green-yellow OLEDs, achieving high external quantum efficiencies. Furthermore, structural isomers of carbazole derivatives have been designed to optimize the performance of green TADF OLEDs. In one study, two host materials, CzPy2TCz and CzPy3TCz, were synthesized, with the former exhibiting a maximum EQE of 23.81% and a current efficiency of 80.2 cd/A. doi.org

Table 1: Performance of OLEDs Incorporating Derivatives of 3-bromo-9H-carbazole

| Device Role | Derivative Type | Dopant/Host System | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |

|---|---|---|---|---|---|

| Host | Bipolar bicarbazole | PBCz-PO / FIrpic | 13.4 | 31.5 | 31.0 |

| Dopant | Tercarbazole | TCzTrz / DPEPO | 31.8 | 39.4 | 61.5 |

| Host | Pyridine-tercarbazole isomer | CzPy2TCz / t4CzIPN | 23.81 | 80.2 | 50.4 |

| Host | Pyridine-tercarbazole isomer | CzPy3TCz / t4CzIPN | 20.27 | 70.1 | 44.0 |

Organic Photovoltaics (OPVs) and Solar Cell Technologies (Dye-Sensitized Solar Cells, Perovskite Solar Cells)

The excellent hole-transporting properties of carbazole derivatives make them prime candidates for use in various solar cell technologies, including organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and perovskite solar cells (PSCs). smolecule.comnih.gov

In perovskite solar cells, the hole-transport material (HTM) plays a crucial role in efficiently extracting and transporting holes from the perovskite absorber layer to the electrode. Carbazole-based HTMs are being extensively researched as a cost-effective and stable alternative to the commonly used spiro-OMeTAD. nih.govosti.gov The ability to functionalize the carbazole core allows for the tuning of the material's energy levels to better align with the valence band of the perovskite, thereby facilitating efficient hole injection. acs.orgscispace.com

A study on a series of carbazole-terminated HTMs demonstrated that these materials could yield promising power conversion efficiencies (PCEs) of nearly 18% in perovskite solar cells. acs.orgscispace.com These devices also showed improved stability compared to those using spiro-OMeTAD. acs.orgscispace.com The research highlighted that the isomeric linking of carbazole units significantly impacts the optical, thermal, and photovoltaic properties of the HTMs. acs.orgscispace.com Another investigation into carbazole-based HTMs with varying numbers of dimethoxytriphenylamine groups found that a derivative with two such groups (TPA2C) exhibited the best photovoltaic performance. doi.org

Table 2: Performance of Perovskite Solar Cells with Carbazole-Based HTMs

| HTM | PCE (%) |

|---|---|

| Carbazole-terminated isomer | ~18 |

| TPA2C | Not Specified |

In dye-sensitized solar cells (DSSCs), the sensitizer (B1316253) is responsible for absorbing light and injecting electrons into the semiconductor's conduction band. The donor-π-acceptor (D-π-A) architecture is a common design for organic sensitizers, where the carbazole moiety often serves as the electron donor (D). nih.govresearchgate.netdergipark.org.tr The this compound can be a starting point for synthesizing such D-π-A dyes.

Table 3: Performance of Dye-Sensitized Solar Cells with Carbazole-Based Sensitizers

| Sensitizer | PCE (%) | Jsc (mA/cm²) | Voc (V) |

|---|---|---|---|

| CAR-THIOHX | 1.83 | Not Specified | Not Specified |

| CAR-TPA | 2.12 | Not Specified | Not Specified |

| OMC | 2.69 | 4.96 | Not Specified |

| CB4 | 4.28 | 10.20 | 0.600 |

Role as Hole-Transport Materials (HTMs)

Charge Transport Layer Engineering

The planar structure of carbazole derivatives, including those of this compound, facilitates efficient charge transport. The hole mobility in some carbazole-based materials can reach approximately 10⁻³ cm²/V·s, making them suitable for charge transport layers in various organic electronic devices. By engineering the molecular structure through substitutions at the bromine position, the charge transport properties can be further optimized for specific applications in OLEDs and OPVs. vulcanchem.comsmolecule.com

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the carbazole nucleus can be harnessed to develop fluorescent probes and chemical sensors. ijrpc.com Derivatives of this compound can be functionalized to create molecules that exhibit changes in their fluorescence properties upon interaction with specific analytes. smolecule.com This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of ions and molecules.

For example, a carbazole-based dendritic conjugated polymer has been synthesized and demonstrated as a dual-channel optical probe for the detection of iodide (I⁻) and mercury (Hg²⁺) ions. nih.gov The polymer's fluorescence is quenched in the presence of I⁻, and this quenched fluorescence is restored upon the addition of Hg²⁺. nih.gov This system allows for the selective detection of Hg²⁺ with a detection limit as low as 9.7 x 10⁻⁸ M. nih.gov In another application, a carbazole derivative was used to create a fluorescent probe for the selective detection of picric acid in water. mdpi.com

Medicinal Chemistry Research

The inherent bioactivity of the carbazole framework makes it a privileged structure in drug discovery. echemcom.com Derivatives of this compound have been synthesized and investigated for a range of therapeutic applications, demonstrating the compound's potential as a lead structure for the development of new medicines.

Exploration as Anticancer Agents and Topoisomerase Inhibitors

Carbazole derivatives are a well-established class of compounds with significant potential in oncology. ijrpc.com Some have been shown to inhibit cancer cell growth and trigger apoptosis. smolecule.com The mechanism of action for many of these compounds involves the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair in cancer cells. ijrpc.com

Research into carbazole-rhodanine conjugates has identified compounds with potent topoisomerase II inhibitory activity. ijrpc.com Similarly, N-substituted carbazoles have been reported to inhibit topoisomerase II at concentrations lower than some standard chemotherapeutic drugs. The substitution pattern on the carbazole ring, including the presence of a bromine atom, can significantly influence the anticancer activity. ijrpc.com For instance, certain brominated carbazole derivatives have shown promising results against various human cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected Carbazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Pyrido[3,2-α]carbazole derivatives | Human lung cancer (A549), Colon cancer (HT29) | Antitumor activity | ijrpc.com |

| Carbazole-rhodanine conjugates | Four human cancer cell lines | Topoisomerase II inhibition | ijrpc.com |

| N-{3-[3-(9-Methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide derivatives | - | Xanthine oxidase inhibition | nih.gov |

| 3-(3′,4′-diethoxyphenyl)-9-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]carbazole | HeLa (cervical cancer), AGS (gastric cancer) | Cytotoxicity (IC50 of 0.37 µM against HeLa) | nih.gov |

Development of Antimicrobial and Antiviral Compounds

The carbazole scaffold has been a fruitful source for the discovery of new antimicrobial and antiviral agents. echemcom.comsmolecule.com The introduction of specific substituents onto the carbazole ring system can lead to compounds with significant activity against a range of pathogens.

For instance, a series of novel 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines were synthesized, and some derivatives exhibited notable antibacterial and antifungal properties. nih.gov In another study, dimethyl 1-(4-fluorophenyl)-4-(9-methyl-9H-carbazol-3-yl)-1H-pyrrole-2,3-dicarboxylate was identified as a potent agent against Mycobacterium tuberculosis. ijrpc.com

In the realm of antiviral research, carbazole derivatives have shown promise, particularly against HIV. mdpi.com The position of halogen substituents on the carbazole core has been found to be critical for antiviral activity. For example, compounds with a chlorine atom at the 7-position demonstrated greater anti-HIV activity than those with a chlorine at the 8-position. mdpi.com

Table 2: Antimicrobial and Antiviral Activity of Selected Carbazole Derivatives

| Compound/Derivative | Target Organism/Virus | Activity | Reference |

|---|---|---|---|

| 5-[(9H-carbazol-9-yl)methyl]-N-[(4-nitrophenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine | Bacteria and Fungi | Antibacterial and antifungal activity | nih.gov |

| Dimethyl 1-(4-fluorophenyl)-4-(9-methyl-9H-carbazol-3-yl)-1H-pyrrole-2,3-dicarboxylate | Mycobacterium tuberculosis H37Rv | Most active with MIC 3.13µg/ml | ijrpc.com |

| 7-chloro-1,4-dimethyl-3-nitro-9H-carbazole | HIV (NL4.3 X4 and Bal R5) | Higher anti-HIV activity (IC50 = 1.4 µM and 5.3 µM respectively) | mdpi.com |

| (E)-2-((9-methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide | - | Antibacterial activity | tandfonline.com |

Investigation of Anti-inflammatory and Neuroprotective Activities

Carbazole derivatives have also been explored for their potential to treat inflammatory conditions and neurodegenerative diseases. nih.govresearchgate.net The anti-inflammatory properties of some carbazole-based compounds have been demonstrated through methods such as the egg albumin denaturation assay. researchgate.net

In the context of neuroprotection, certain N-substituted carbazoles have been reported to possess strong antioxidant activity, which is a key mechanism for protecting neuronal cells from damage. nih.gov A patent application has described aminopropyl carbazole agents, including derivatives of 3-bromo-6-methyl-9H-carbazole, for their potent neuroprotective properties, with potential applications in reducing axonal degeneration and neuronal cell death. google.comgoogle.com

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For carbazole derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. frontiersin.org

The position of substituents on the carbazole ring is a critical determinant of activity. For example, substitution at the 9th position has been shown to enhance the anticancer properties of carbazole derivatives. ijrpc.com Furthermore, the nature of the substituents plays a crucial role. For instance, in a series of N-substituted carbazole sulfonamide derivatives, specific modifications led to improved aqueous solubility and potent in vitro and in vivo antitumor activity. ijrpc.com The presence and position of halogen atoms, such as bromine, can also significantly impact the biological profile of carbazole compounds. mdpi.comtandfonline.com

Polymer Chemistry and Functional Material Engineering

Beyond its biomedical applications, this compound serves as a valuable building block in the field of polymer chemistry and materials science. smolecule.com Its electronic properties make it a suitable component for the creation of functional organic materials. smolecule.com

Monomer Units for Conjugated Polymer Synthesis

The carbazole moiety is frequently incorporated into conjugated polymers due to its excellent charge-transporting properties and thermal stability. semanticscholar.org The bromine atom in this compound provides a reactive site for polymerization reactions, such as the Suzuki coupling reaction, enabling the synthesis of well-defined polymer architectures. nih.gov

Carbazole-based conjugated polymers have found applications in various electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com For example, a blue-emitting dendritic conjugated polymer was successfully synthesized using a carbazole derivative as one of the monomer units. semanticscholar.orgnih.gov The ease of functionalization of the carbazole core allows for the fine-tuning of the polymer's optical and electronic properties. semanticscholar.org

Synthesis of Functional Polymers with Tailored Properties

The carbazole moiety is a fundamental building block in the field of organic electronics, prized for its excellent hole-transporting capabilities, high photoluminescence quantum yield, and significant thermal and chemical stability. researchgate.netub.edumdpi.com The strategic functionalization of the carbazole core, particularly at the 3, 6, and 9 positions, allows for the precise tuning of its electronic and physical properties. The compound this compound serves as a key intermediate in this pursuit, providing a reactive site for polymerization and a methyl group to enhance solubility and processability. Through various polymerization techniques, this and similar carbazole-based monomers are transformed into functional polymers with properties tailored for specific applications in optoelectronic devices. researchgate.netmdpi.com

The synthesis of these functional polymers primarily involves coupling reactions where the bromine atom on the carbazole ring acts as a leaving group. This enables the formation of carbon-carbon bonds between monomer units, leading to the creation of a conjugated polymer backbone. The choice of polymerization method and the potential inclusion of other comonomers are critical in determining the final characteristics of the polymer, such as its molecular weight, bandgap, charge carrier mobility, and thermal stability. rsc.orgscribd.com

One of the most common methods for synthesizing polycarbazoles is through transition-metal-catalyzed cross-coupling reactions. For instance, Yamamoto coupling, which utilizes a nickel catalyst, is effective for the polymerization of dibromo-aromatic compounds. Similarly, Suzuki coupling involves the reaction of a bromo-substituted monomer with a boronic acid or ester derivative in the presence of a palladium catalyst. These methods are highly efficient in creating well-defined polymer structures. Another approach is oxidative polymerization, which can be performed either chemically or electrochemically using oxidizing agents like ammonium (B1175870) persulfate or potassium permanganate (B83412) to link carbazole units. mdpi.com

The properties of the resulting polymers can be finely tuned by creating copolymers. By incorporating different aromatic units with specific electron-donating or electron-accepting properties into the polymer chain alongside the carbazole monomer, researchers can manipulate the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This strategy is crucial for optimizing performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, copolymerizing a carbazole donor with a benzothiadiazole acceptor can lower the polymer's bandgap, shifting its absorption and emission to longer wavelengths. rsc.orgresearchgate.net

The following tables summarize key research findings related to the synthesis and properties of functional polymers derived from carbazole-based monomers.

Table 1: Polymerization Methods and Properties of Carbazole-Based Polymers

| Monomer | Polymerization Method | Catalyst/Reagent | Resulting Polymer | Molecular Weight (Mn) | Polydispersity Index (PDI) | Key Finding | Reference |

|---|---|---|---|---|---|---|---|

| 3,6-dibromo-9-hexyl-9H-carbazole & M3* | Suzuki Coupling | Pd(PPh₃)₄ / K₂CO₃ | PCz-co-P2C10BT | 15,200 | 2.1 | Synthesis of a thermally robust copolymer with a high glass transition temperature (105°C) for PLEDs. | researchgate.net |

| 3-iodo-9H-carbazole | Ullmann Polycondensation | Copper | Poly(3,9-carbazole) | 2,400 | 2.15 | Preparation of a novel π-conjugated polymer that forms a glass with a Tg of 157°C. | researchgate.net |

| Carbazole | Interfacial Polymerization | Ammonium Peroxodisulfate | Polycarbazole | N/A | N/A | Formation of hollow polycarbazole microspheres with a yield of ~50%. | mdpi.com |

| N-vinylcarbazole | Free Radical Polymerization | Benzoyl Peroxide | Poly(N-vinylcarbazole) (PVK) | N/A | N/A | A well-established method to produce a photoconductive polymer used as a host material in OLEDs. | bme.hu |

| 2,7-dibromo-3,6-dimethyl-9-(2-hexyldecyl)-9H-carbazole | Yamamoto Coupling | Ni(COD)₂ | P1a** | 18,300 | 2.5 | Methyl substitution at the 3,6-positions lowers the oxidation potential of the polymer. | scribd.com |

*M3: 9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole **P1a: Poly(3,6-dimethyl-9-(2-hexyldecyl)-9H-carbazole-2,7-diyl)

Table 2: Tailored Properties of Functional Carbazole-Based Polymers

| Polymer | Comonomer/Functional Group | Key Property Tailored | Research Finding | Application Area | Reference |

|---|---|---|---|---|---|

| Carbazole Copolymers | 3,4-ethylenedioxythiophene (EDOT), thiophene (B33073) (Th), phenylene (Ph) | Optical and Electrochemical Properties | Combining carbazole with other monomers alters the optical, electrochemical, and conducting properties for diverse applications. | Electrochromics, Photorefractives | researchgate.net |

| Poly(N-vinylcarbazole) (PVK) | Graphene | Thermal and Electrical Properties | The inclusion of graphene in the PVK matrix enhances thermal stability and electrical conductivity. | Nanocomposites, Advanced Materials | researchgate.net |

| 2,7-Carbazole Polymers | Electron-Accepting Comonomers (e.g., Benzothiadiazole) | Bandgap Reduction | Donor-acceptor copolymers exhibit reduced bandgaps, improving solar light harvesting. | Organic Photovoltaics (OPVs) | rsc.org |

| Poly(9-alkyl-9H-carbazole-2,7-diyl)s | Methyl groups at 3,6-positions | Oxidation Potential | Methyl substitution leads to lower oxidation potentials, which is beneficial for hole-transporting materials. | Organic Electronics | scribd.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(N-vinylcarbazole) (PVK) |

| 3,6-dibromo-9-hexyl-9H-carbazole |

| 9-Hexyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |

| Poly[3,7-(N-hexylcarbazole)-co-4,7-{5,6-bis(3,7-dimethyloctyloxymethyl)-2,1,3-(benzothiadiazole)}] (PCz-co-P2C10BT) |

| 3-iodo-9H-carbazole |

| Poly(3,9-carbazole) |

| Ammonium peroxodisulfate |

| Polycarbazole |

| N-vinylcarbazole |

| Benzoyl Peroxide |

| 2,7-dibromo-3,6-dimethyl-9-(2-hexyldecyl)-9H-carbazole |

| Poly(3,6-dimethyl-9-(2-hexyldecyl)-9H-carbazole-2,7-diyl) |

| 3,4-ethylenedioxythiophene (EDOT) |

| Thiophene (Th) |

| Phenylene (Ph) |

| Graphene |

| Benzothiadiazole |

| Poly(9-alkyl-9H-carbazole-2,7-diyl)s |

| 3-Bromo-9-[4-(carbazol-9-yl)phenyl]-9H-carbazole |

| Potassium permanganate |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| Potassium carbonate (K₂CO₃) |

Future Research Directions and Emerging Trends for 3 Bromo 9 Methyl 9h Carbazole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of carbazole (B46965) derivatives is undergoing a significant transformation, moving away from traditional methods that often require harsh conditions and generate substantial waste. numberanalytics.comnih.gov The future of synthesizing compounds like 3-bromo-9-methyl-9H-carbazole lies in the adoption of green and sustainable chemistry principles. numberanalytics.comresearchgate.net This paradigm shift is driven by the need to reduce environmental impact by using sustainable reagents and minimizing waste. numberanalytics.com

Key innovations in this area include:

Transition Metal-Catalyzed Reactions: The use of transition metals such as palladium and copper continues to be a cornerstone of modern carbazole synthesis. numberanalytics.comchim.it Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura and Bucherer-Hartwig aminations, are instrumental in forming the core carbazole structure and introducing functional groups. numberanalytics.comtandfonline.com Future research will likely focus on developing catalysts with higher efficiency, lower cost, and greater tolerance for diverse functional groups under milder, more sustainable conditions. rsc.org

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to dramatically accelerate reaction times compared to conventional heating. numberanalytics.com It is a prime example of a green chemistry approach that enhances energy efficiency in the synthesis of carbazole derivatives. numberanalytics.com

Sustainable Catalysts and Solvents: There is a growing trend towards replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron. rsc.org Similarly, the use of greener solvents, or even solvent-free conditions, is being explored. rsc.org Some modern synthetic methods for carbazoles are designed to yield only water as a byproduct, representing a significant step towards sustainability. rsc.org

| Method | Traditional Approach | Green/Sustainable Innovation | Key Advantages of Innovation |

| Catalysis | Often stoichiometric reagents, harsh acids (e.g., in Graebe-Ullmann reaction). nih.govtandfonline.com | Catalytic amounts of transition metals (Pd, Cu, Fe), Lewis acids. numberanalytics.comrsc.org | Higher efficiency, milder conditions, reduced waste. |

| Energy Input | Conventional heating requiring long reaction times. | Microwave-assisted synthesis. numberanalytics.com | Rapid heating, shorter reaction times, improved energy efficiency. |

| Reaction Design | Step-wise synthesis with isolation of intermediates. | One-pot, multi-component, and domino reactions. nih.govrsc.org | Increased atom economy, reduced solvent use, simplified procedures. |

| Byproducts | Generation of significant chemical waste. | Reactions designed to produce benign byproducts like water. rsc.org | Minimized environmental impact. |

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Analysis

Understanding the properties and behavior of this compound and its derivatives is crucial for their application. Advanced spectroscopic and imaging techniques are becoming indispensable tools for both static characterization and the real-time analysis of dynamic processes.

Future applications in this domain include:

Structural and Photophysical Characterization: Techniques like Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are fundamental for confirming molecular structures and analyzing photophysical properties. nih.gov High-resolution mass spectrometry (HRMS) is used to verify the exact mass and composition of newly synthesized derivatives. mdpi.com For carbazole-based luminophores, these techniques are critical for determining properties like absorption and emission spectra, which are essential for applications in OLEDs and sensors. mdpi.commdpi.com

Real-time Reaction Monitoring: The development of fluorescent probes based on the carbazole skeleton allows for the real-time monitoring of polymerization reactions. researchgate.netbibliotekanauki.pl These probes exhibit changes in their fluorescence spectrum as the reaction progresses, providing a non-invasive way to track reaction kinetics and completion. researchgate.netbibliotekanauki.pl For example, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione has been shown to be a highly sensitive probe for monitoring cationic photopolymerization, showing a significant spectral shift as the monomer is consumed. researchgate.netbibliotekanauki.pl

Ultrafast Spectroscopy for Mechanistic Insights: Femtosecond transient absorption (TA) spectroscopy is a powerful technique for observing molecular-level reaction mechanisms that occur on extremely short timescales. ntu.edu.sg This method can be used to study processes like intramolecular charge transfer (ICT) in carbazole derivatives, providing crucial data on how molecular geometry and solvent interactions influence the reaction pathway. ntu.edu.sg

| Technique | Application for Carbazole Derivatives | Information Gained |

| NMR Spectroscopy | Structural elucidation of new derivatives. nih.gov | Confirms connectivity and positioning of substituents (e.g., bromo and methyl groups). |

| UV-Vis Spectroscopy | Analysis of photophysical properties. | Determines absorption maxima (λₘₐₓ) related to electronic transitions. |

| Fluorescence Spectroscopy | Characterization of emissive materials and probes. mdpi.com | Measures fluorescence quantum yields, lifetimes, and spectral shifts. |

| Femtosecond Transient Absorption | Real-time observation of ultrafast chemical processes. ntu.edu.sg | Elucidates mechanisms like intramolecular charge transfer (ICT). |

| Fluorescent Probes | Real-time monitoring of polymerization. researchgate.netbibliotekanauki.pl | Tracks reaction progress by observing changes in fluorescence intensity or wavelength. |

Integration with Artificial Intelligence and Machine Learning for Material Design

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. mdpi.comarxiv.org The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this process, enabling the accelerated design and optimization of new materials based on carbazole scaffolds. mdpi.commpg.de

Emerging trends in this field involve:

Predictive Modeling: ML algorithms can be trained on existing datasets of material properties to predict the characteristics of novel, untested compounds. mdpi.com This is particularly valuable in fields like organic electronics, where ML models can predict key parameters such as charge transport properties, and energy levels for hole-transporting materials used in OLEDs and solar cells. frontiersin.orgmdpi.com

High-Throughput Virtual Screening: AI-driven workflows can rapidly screen vast virtual libraries of potential carbazole derivatives to identify the most promising candidates for a specific application. frontiersin.orgarxiv.org This "forward screening" approach filters candidates based on predicted properties, significantly narrowing the field for experimental synthesis and testing. arxiv.org

Inverse Design: A more advanced approach, known as inverse design, starts with a desired set of properties and uses AI models to generate novel molecular structures that are predicted to meet those criteria. mdpi.comarxiv.orgacs.org Generative models like variational autoencoders (VAEs) and generative adversarial networks (GANs) are being developed to explore the chemical space and propose new carbazole-based materials with optimized performance for applications in organic electronics. arxiv.orgdntb.gov.ua Active learning, a type of ML, can further refine this process by intelligently selecting which new calculations or experiments will most efficiently improve the model's accuracy, minimizing costly physics-based simulations. mpg.defrontiersin.org

| AI/ML Application | Description | Impact on Carbazole Material Design |

| Predictive Modeling | Using algorithms (e.g., Random Forest) to predict properties from molecular structures. frontiersin.org | Accelerates evaluation of potential hole-transport materials by predicting oxidation potentials. frontiersin.org |

| High-Throughput Screening | Systematically exploring large chemical spaces computationally. arxiv.org | Efficiently identifies promising carbazole candidates for organic solar cells from vast virtual libraries. |

| Inverse Design | Generating novel molecules that meet predefined target properties. arxiv.orgacs.org | Enables the creation of new carbazole derivatives optimized for specific electronic or photophysical characteristics. |

| Active Learning | An iterative process where the model requests data for which it is most uncertain. mpg.de | Minimizes the number of expensive DFT calculations needed to build a reliable predictive model. frontiersin.org |

Design of Multi-Targeted Agents in Medicinal Chemistry

Complex diseases such as cancer often involve multiple pathological pathways, making single-target drugs less effective and prone to resistance. unibas.ituniba.it A significant emerging trend in medicinal chemistry is the design of multi-targeted agents, where a single molecule is engineered to interact with several biological targets simultaneously. tandfonline.comechemcom.com The carbazole scaffold, found in many biologically active natural products, is a privileged structure for this approach. researchgate.netnih.gov

Future research will focus on:

Hybrid Molecules: Creating chimeric molecules by linking a carbazole derivative like this compound to another known pharmacophore. uniba.it This strategy aims to combine the therapeutic effects of both fragments into a single agent. For example, hybrid molecules linking N-heterocyclic carbene-gold(I) complexes with N-alkylthiolated carbazoles have been designed to yield novel agents with combined anticancer, anti-inflammatory, and antioxidant properties. uniba.it

Targeting Multiple Cancer Pathways: Carbazole derivatives have been shown to interfere with multiple processes crucial for cancer progression. nih.gov They can act as DNA intercalating agents, inhibit key enzymes like topoisomerases, and disrupt microtubule networks. unibas.ittandfonline.comnih.gov Future designs will aim to create derivatives that can, for instance, simultaneously inhibit tumor cell proliferation and angiogenesis (the formation of new blood vessels that feed a tumor). unibas.it

Treating Neurodegenerative Diseases: In the context of diseases like Alzheimer's, researchers are designing carbazole-based agents that can address multiple factors. For example, conjugates of aminoadamantane and carbazole moieties have been developed to protect nerve cells from calcium overload while also blocking NMDA receptors and stabilizing microtubules. echemcom.com

| Multi-Target Strategy | Example Carbazole Derivative | Therapeutic Area | Combined Biological Activities |

| Hybrid Molecules | Gold-NHC complex linked to an N-alkylthiolated carbazole. uniba.it | Cancer, Inflammation | Anticancer, anti-inflammatory, antioxidant. uniba.it |

| Dual-Action Agents | Carbazole derivatives designed to be anti-proliferative and anti-angiogenic. unibas.it | Cancer | Inhibits tumor growth and its blood supply. unibas.it |

| Neuroprotective Agents | Conjugates of aminoadamantane and carbazole. echemcom.com | Neurodegenerative Disease | Neuroprotection, NMDA receptor blocking, microtubule stabilization. echemcom.com |

| Enzyme/DNA Inhibition | Pyridocarbazole derivatives (e.g., ellipticine (B1684216) analogues). unibas.itnih.gov | Cancer | DNA intercalation and topoisomerase inhibition. unibas.itnih.gov |

Exploration of Novel Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. Carbazole derivatives are excellent building blocks for such assemblies due to their rigid, planar π-conjugated structure and versatile functionalization possibilities. bohrium.comnih.gov

Future research in this area is directed towards:

Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs): Carbazole derivatives are being extensively studied as organic linkers or building blocks for constructing porous materials like MOFs and discrete cages like MOPs. bohrium.comnih.govresearchgate.net These materials have potential applications in gas storage and separation (e.g., CO2 capture), heterogeneous catalysis, and sensing. bohrium.comresearchgate.net